(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
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Overview
Description
(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is an organic compound characterized by the presence of chlorinated phenyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 3,5-dichloroaniline in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired enamine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial for obtaining high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its chlorinated phenyl groups make it a useful tool for investigating the effects of halogenation on biological activity.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic targets.
Industry
In industrial applications, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl groups may enhance binding affinity through halogen bonding, while the nitrile group can participate in hydrogen bonding or dipole interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-bromophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
- (2E)-2-(4-fluorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
- (2E)-2-(4-methylphenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is unique due to the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these chlorine atoms can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2/c16-12-3-1-10(2-4-12)11(8-19)9-20-15-6-13(17)5-14(18)7-15/h1-7,9,20H/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKBIDSPCZJEH-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\NC2=CC(=CC(=C2)Cl)Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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